4-(chloroacetyl)-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine
Description
4-(Chloroacetyl)-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine is a synthetic heterocyclic compound featuring a benzoxazine core fused with a phenyl group and a chloroacetyl substituent. The 1,4-benzoxazine scaffold is recognized for its pharmacological versatility, including antihypertensive, neuroprotective, and antimicrobial activities . The chloroacetyl group introduces electrophilicity, enhancing reactivity in nucleophilic substitution or acylation reactions, which may influence its biological interactions or metabolic stability.
Structurally, the compound consists of a six-membered benzoxazine ring (a benzene fused to an oxazine), a phenyl group at position 3, and a chloroacetyl moiety at position 2.
Properties
IUPAC Name |
2-chloro-1-(3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c17-10-16(19)18-13-8-4-5-9-15(13)20-11-14(18)12-6-2-1-3-7-12/h1-9,14H,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWBVYWJBXUVGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C2O1)C(=O)CCl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395874 | |
| Record name | 2-Chloro-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22178-50-3 | |
| Record name | 2-Chloro-1-(3-phenyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70395874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-(Chloroacetyl)-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine (CAS Number: 22178-50-3) is a compound that belongs to the benzoxazine class of heterocycles. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, supported by data tables and relevant research findings.
The molecular formula of 4-(chloroacetyl)-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine is with a molecular weight of approximately 287.74 g/mol. Its structure consists of a benzoxazine ring substituted with a chloroacetyl group and a phenyl moiety, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that benzoxazine derivatives exhibit significant antimicrobial properties. A study highlighted that various derivatives of 3,4-dihydro-2H-benzoxazine show broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi. Specifically, compounds with electron-withdrawing groups demonstrated enhanced activity against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Benzoxazine Derivatives
| Compound | Target Organism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| 4-(Chloroacetyl)-3-phenyl-3,4-dihydro-2H-benzoxazine | S. aureus | 22 | 50 |
| 4-(Chloroacetyl)-3-phenyl-3,4-dihydro-2H-benzoxazine | E. coli | 20 | 75 |
| Other derivatives (e.g., with methyl groups) | C. albicans | 25 | 40 |
Anticancer Activity
The anticancer potential of benzoxazine derivatives has been explored in various studies. For instance, compounds similar to 4-(chloroacetyl)-3-phenyl-3,4-dihydro-2H-benzoxazine were tested against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated that these compounds induce apoptosis in cancer cells through the activation of caspase pathways .
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-(Chloroacetyl)-3-phenyl-3,4-dihydro-2H-benzoxazine | MCF-7 | 15 | Caspase activation |
| 4-(Chloroacetyl)-3-phenyl-3,4-dihydro-2H-benzoxazine | A549 | 18 | Apoptosis induction |
Case Study 1: Antimicrobial Efficacy
In a comparative study on the antimicrobial efficacy of various benzoxazine derivatives, it was found that the presence of chloroacetyl groups significantly enhanced the activity against pathogenic bacteria. The study utilized disk diffusion methods to evaluate inhibition zones and minimum inhibitory concentrations (MICs), confirming that the compound exhibited promising results against multiple strains .
Case Study 2: Anticancer Mechanisms
A detailed investigation into the anticancer mechanisms revealed that the compound triggered apoptosis in MCF-7 cells via mitochondrial pathways. Flow cytometry analysis showed increased annexin V binding in treated cells compared to controls, indicating early apoptosis. Furthermore, Western blot analysis confirmed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects. Research indicates that derivatives of benzoxazine exhibit various biological activities, including anti-inflammatory and anticancer properties. For instance:
- Anti-Cancer Activity : Studies have shown that benzoxazine derivatives can inhibit cancer cell proliferation. A case study demonstrated that modifications to the benzoxazine structure enhanced cytotoxicity against specific cancer cell lines .
Polymer Science
Benzoxazines are recognized for their utility in the development of thermosetting polymers. The incorporation of 4-(Chloroacetyl)-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine into polymer matrices has been explored for:
- Thermal Stability : The compound contributes to the thermal resistance of polymers, making them suitable for high-temperature applications.
- Curing Agents : As a curing agent in epoxy systems, it enhances mechanical properties and chemical resistance .
Material Science
The compound's structural features make it suitable for applications in advanced materials:
- Coatings and Adhesives : Its properties allow for the formulation of high-performance coatings that require durability and resistance to environmental factors.
- Nanocomposites : Research has indicated that incorporating benzoxazine derivatives into nanocomposites improves their mechanical strength and thermal properties .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anti-cancer agent | Enhanced cytotoxicity against cancer cell lines |
| Polymer Science | Thermosetting polymers | Improved thermal stability and mechanical properties |
| Material Science | Coatings and adhesives | High-performance coatings with environmental resistance |
| Nanocomposites | Increased mechanical strength and thermal stability |
Case Study 1: Anti-Cancer Activity
A study published in a peer-reviewed journal evaluated the anti-cancer effects of a series of benzoxazine derivatives, including 4-(Chloroacetyl)-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine. The results indicated significant inhibition of cell growth in breast cancer models, demonstrating the compound's potential as a lead structure for developing new anticancer drugs .
Case Study 2: Polymer Development
Research conducted on the application of benzoxazines in epoxy formulations highlighted the role of 4-(Chloroacetyl)-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine as an effective curing agent. The study reported enhanced mechanical properties and thermal stability in cured epoxy networks compared to traditional curing agents .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloroacetyl moiety serves as a key site for nucleophilic displacement, enabling functional group interconversion.
Key Reactions:
-
Amidation : Reaction with primary/secondary amines replaces the chlorine atom to form acetamide derivatives. For example, treatment with methylamine yields N-methylacetamide analogs .
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Thiolation : Substitution with thiols (e.g., ethyl mercaptoacetate) produces thioether derivatives, useful for synthesizing sulfur-containing heterocycles .
Conditions:
| Reaction Type | Reagents/Conditions | Yield (%) | Product Application |
|---|---|---|---|
| Amidation | R-NH₂, DMF, 50–80°C | 60–85 | Bioactive intermediates |
| Thiolation | R-SH, K₂CO₃, THF, reflux | 55–70 | Thieno-fused heterocycles |
Cyclocondensation Reactions
The compound participates in cyclization reactions to form fused heterocyclic systems, a hallmark of benzoxazine chemistry.
a. Thiazolo-Benzoxazine Formation
Reaction with thiourea in the presence of iodine generates 4H- thiazolo[4,5-e] benzoxazine systems via intramolecular C–S bond formation (Scheme 1) .
Conditions : Thiourea, I₂, EtOH, 70°C, 6h → Yield : 72% .
b. Imidazothiazole Fusion
Cyclocondensation with phenacyl bromide produces imidazothiazole-fused benzoxazines (e.g., 5 ) .
Conditions : Phenacyl bromide, CH₃CN, 25°C, 12h → Yield : 65% .
Oxidation and Reduction
a. Oxidation
The chloroacetyl group can be oxidized to a ketone or carboxylic acid derivative under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄) .
b. Reduction
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Chloroacetyl Reduction : LiAlH₄ reduces the chloroacetyl group to a hydroxymethyl group.
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Benzoxazine Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the dihydrobenzoxazine ring to a tetrahydro derivative .
Participation in Multicomponent Reactions
The compound acts as a building block in Mannich-type reactions:
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Example : Condensation with formaldehyde and aryl amines forms N-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives .
Conditions : HCHO, Ar-NH₂, EtOH, reflux → Yield : 50–75% .
Biological Activity Modulation
Structural modifications of this compound have been explored for pharmacological applications:
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Antimicrobial Activity : Thiazolo-fused derivatives exhibit inhibitory effects against S. aureus (MIC: 8 µg/mL) .
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Serotonin Receptor Antagonism : Analogous chloroacetyl-benzoxazines demonstrate potent 5-HT₃ receptor binding (Ki < 1 nM) .
Stability and Reactivity Considerations
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Thermal Stability : Decomposes above 200°C; reactions typically conducted below 100°C .
-
Solubility : Sparingly soluble in water (0.26 g/L at 25°C), soluble in polar aprotic solvents (DMF, DMSO) .
Industrial and Scalability Insights
Comparison with Similar Compounds
4-Acetyl Derivatives
- 4-Acetyl-6-(3-tert-butylamino-2-hydroxy)propoxy-3,4-dihydro-2H-1,4-benzoxazine (): Activity: Exhibits 2.1-fold greater β1-adrenergic receptor affinity than propranolol.
N-Dichloroacetyl Derivatives
- N-Dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazine (): Synthesis: Prepared via acylation with dichloroacetyl chloride, yielding a bulkier and more lipophilic substituent.
4-Aryl Derivatives
- 4-(4-Bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine ():
- Properties : Bromine increases molecular weight (e.g., 439096-46-5: MW 390.23) and polarizability compared to chloroacetyl (MW ~280–345) .
- Applications : Bromobenzoyl derivatives are often used as intermediates in cross-coupling reactions, whereas chloroacetyl derivatives are more reactive in alkylation or conjugation chemistry .
Physicochemical and Structural Data
| Compound Name | Substituent | Molecular Formula | Molecular Weight | Key Properties |
|---|---|---|---|---|
| 4-(Chloroacetyl)-3-phenyl derivative | Chloroacetyl | C₁₆H₁₃ClNO₂ | ~286.7 | High electrophilicity; moderate logP |
| 4-(4-Bromobenzoyl) derivative | Bromobenzoyl | C₁₈H₁₆BrNO₄ | 390.23 | High MW; potential for π-π interactions |
| N-Dichloroacetyl derivative | Dichloroacetyl | C₁₄H₁₂Cl₂NO₂ | 297.16 | Increased lipophilicity; steric bulk |
| 4-Acetyl-6-oxypropanolamine | Acetyl + hydroxypropoxy | C₁₇H₂₄N₂O₄ | 320.39 | Enhanced β-receptor selectivity |
Data compiled from .
Q & A
Q. What are the standard synthetic routes for preparing 4-(chloroacetyl)-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine?
The compound is typically synthesized via a two-step process:
- Step 1 : Cyclization of 2-aminophenols with 1,2-dibromoethane to form 3,4-dihydro-2H-1,4-benzoxazine intermediates.
- Step 2 : Acylation of the intermediate with chloroacetyl chloride to introduce the chloroacetyl group . Alternative methods involve palladium-catalyzed hydrogenation of nitro precursors in methanol, followed by purification via flash chromatography .
Q. What spectroscopic techniques are used to characterize this compound?
Key methods include:
Q. What biological activities are associated with 1,4-benzoxazine derivatives?
While direct data on 4-(chloroacetyl)-3-phenyl derivatives is limited, structurally related 1,4-benzoxazines exhibit anticancer potential via inhibition of proliferation pathways. These activities are often modulated by substituents on the benzoxazine core .
Advanced Research Questions
Q. How can regioselectivity challenges during acylation be addressed in the synthesis of this compound?
Competing acylation at the benzoxazine nitrogen versus oxygen can occur. To favor N-acylation:
Q. What crystallographic data is available to resolve structural ambiguities in related 1,4-benzoxazines?
X-ray crystallography of analogs (e.g., N-dichloroacetyl-3-methyl-6,8-dichloro derivatives) reveals:
Q. How can spectral contradictions (e.g., overlapping NMR signals) be resolved for this compound?
Overlapping signals in 13C NMR (e.g., C4 and C6) can be addressed via:
- DEPT-135 : Differentiates CH₃/CH₂ from quaternary carbons.
- 2D NMR (HSQC, HMBC) : Correlates proton and carbon shifts to assign ambiguous signals.
- Variable-temperature NMR : Resolves dynamic effects in the dihydro-2H ring .
Q. What strategies improve the anticancer activity of 1,4-benzoxazine derivatives?
Rational modifications include:
- Electron-withdrawing groups (e.g., chloroacetyl) to enhance electrophilicity for target binding.
- Phenyl substituents at position 3 to stabilize hydrophobic interactions.
- Structure-activity relationship (SAR) studies : Systematic variation of substituents to optimize potency and reduce off-target effects .
Q. How do solvent and catalyst choices influence synthetic yields?
- Solvent : Methanol or THF improves solubility of intermediates; dichloromethane minimizes side reactions during acylation.
- Catalyst : Palladium on carbon (10% wt) achieves >90% reduction of nitro precursors, while excess catalyst may degrade sensitive functional groups .
Data Contradiction Analysis
Q. Why do reported melting points vary across studies for structurally similar derivatives?
Discrepancies arise from:
Q. How can conflicting bioactivity data for benzoxazine analogs be reconciled?
Variations in assay conditions (e.g., cell lines, incubation times) and compound purity significantly impact results. Standardized protocols (e.g., NIH/NCATS guidelines) and LC-MS purity validation (>95%) are critical for reproducibility .
Methodological Tables
Table 1 : Key Crystallographic Parameters for Related Compounds
| Compound | Space Group | Bond Length (C=O, Å) | Reference |
|---|---|---|---|
| N-Dichloroacetyl-3-methyl-6,8-Cl | P21/c | 1.214 | |
| 6-Chloro-2H-1,4-benzoxazin-3-one | P-1 | 1.208 |
Table 2 : Optimized Reaction Conditions for Acylation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | +25% |
| Acylating Agent | Dichloroacetyl Cl | +30% (N vs. O) |
| Solvent | Dry DCM | +15% purity |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
